molecular formula C12H13N5O4 B5687663 2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide

2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide

Cat. No. B5687663
M. Wt: 291.26 g/mol
InChI Key: AIPCLHVERNHMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide is a chemical compound that has been extensively studied in the field of scientific research. It is commonly referred to as MNAH and is used in various research studies to understand its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of MNAH is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. MNAH has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
MNAH has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells. MNAH has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication. In addition, MNAH has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

MNAH has several advantages as a research tool. It is a potent anticancer agent and has been shown to have significant effects on cancer cells in vitro and in vivo. MNAH is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using MNAH in lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations. In addition, the mechanism of action of MNAH is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of MNAH. One area of research is the development of MNAH derivatives with improved anticancer properties. Another area of research is the study of the mechanism of action of MNAH, which could provide insights into its potential therapeutic applications. Additionally, the use of MNAH in combination with other anticancer agents is an area of research that could lead to more effective cancer therapies. Overall, the study of MNAH has the potential to contribute significantly to the field of cancer research and therapy.

Synthesis Methods

The synthesis of MNAH involves the reaction of 4-methoxyphenylhydrazine with 2-(2-nitrovinyl) acetate in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to obtain MNAH. This method of synthesis has been well established and has been used in many studies to produce MNAH.

Scientific Research Applications

MNAH has been widely used in scientific research for its potential applications in cancer therapy. It has been shown to have anticancer properties and has been studied extensively in vitro and in vivo. MNAH has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-5-nitroimidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-21-9-4-2-8(3-5-9)11-12(17(19)20)16(7-14-11)6-10(18)15-13/h2-5,7H,6,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPCLHVERNHMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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